molecular formula C18H18N2O6 B11582418 methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B11582418
M. Wt: 358.3 g/mol
InChI Key: MAIMGURWXGMRBY-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyran ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as aldehydes and ketones.

    Introduction of functional groups: Amino, cyano, and methoxy groups can be introduced through nucleophilic substitution or addition reactions.

    Esterification: The carboxylate group can be formed through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to speed up the reaction.

    Temperature and Pressure: Controlling the temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a component in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate would depend on its specific interactions with biological targets. This could involve:

    Molecular targets: Such as enzymes or receptors.

    Pathways involved: Such as signaling pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H18N2O6/c1-23-11-6-4-10(5-7-11)15-12(9-19)17(20)26-13(8-14(21)24-2)16(15)18(22)25-3/h4-7,15H,8,20H2,1-3H3

InChI Key

MAIMGURWXGMRBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N

Origin of Product

United States

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